1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Overview
Description
KB-5492 is a selective anti-ulcer agent that inhibits sigma receptors. It is known for its ability to prevent gastric lesions and reduce gastric secretion. The compound has shown promise in the study of gastric mucosal damage and has been used in various experimental models to understand its effects on gastric health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB-5492 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of KB-5492 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
KB-5492 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
Scientific Research Applications
Chemistry: Used as a model compound to study sigma receptor interactions.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored as a potential treatment for gastric ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of anti-ulcer medications and related products .
Mechanism of Action
KB-5492 exerts its effects by selectively inhibiting sigma receptors. This inhibition leads to an increase in gastric mucosal blood flow and the retention of gastric mucus, which helps protect the gastric lining from damage. The compound does not significantly affect gastric acid secretion, making it unique compared to other anti-ulcer agents .
Comparison with Similar Compounds
Similar Compounds
Teprenone: Another anti-ulcer agent that enhances gastric mucosal defensive factors.
Cimetidine: A histamine H2-receptor antagonist that inhibits gastric acid secretion
Uniqueness of KB-5492
KB-5492 is unique in its selective inhibition of sigma receptors and its ability to increase gastric mucosal blood flow without significantly affecting gastric acid secretion. This makes it a valuable compound for studying gastric mucosal protection and developing new anti-ulcer therapies .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYRBCKLAPYBI-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129200-10-8 | |
Record name | KB 5492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129200108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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